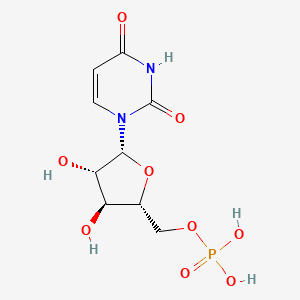

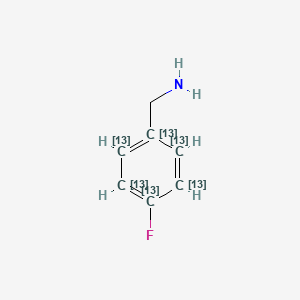

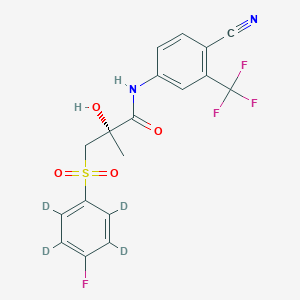

![molecular formula C₁₉H₃₂O₅ B1141021 (3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one CAS No. 118696-65-4](/img/structure/B1141021.png)

(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis details for this compound are not directly available, related research involves the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks, indicating a potential pathway for synthesizing complex furan-containing compounds like the one (Jiang et al., 2014). Enzymatic polymerization, as demonstrated by Candida antarctica Lipase B (CALB), could be a method for forming such structures, focusing on the creation of novel polyesters with specific molecular weights and physical properties.

Molecular Structure Analysis

The molecular structure of cyclopenta[b]furan derivatives, similar to the compound , has been explored in various studies. For instance, the crystal structure of a racemic mixture of a related compound revealed the presence of vinylogous acid groups and hydroxymethylene forms, providing insights into the stereochemistry and conformational preferences of such molecules (Peifer et al., 2007).

Chemical Reactions and Properties

Furan derivatives engage in various chemical reactions, including cycloadditions and substitutions, which can significantly alter their chemical properties. For example, cycloaddition reactions of furan with cyclopenten-1,4-dione derivatives lead to complex polycyclic structures, demonstrating the reactivity of furan rings towards forming densely functionalized cyclic compounds (Houwen-Claassen et al., 1989).

Physical Properties Analysis

The physical properties of furan-containing compounds are influenced by their molecular structure. For instance, the number of methylene units in the dicarboxylic segments can significantly affect the physical properties of furan polyesters, including their solubility, melting points, and mechanical strength (Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of cyclopenta[b]furan derivatives, including reactivity, stability, and potential for further functionalization, are areas of active research. Studies on similar compounds have shown that they can undergo various transformations, such as cyclocondensation reactions, leading to new compounds with diverse biological activities (Hakobyan et al., 2015).

Wissenschaftliche Forschungsanwendungen

Conversion of Plant Biomass to Valuable Chemicals

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal in transforming plant biomass into a myriad of chemicals that can serve as alternatives to oil-based products. HMF and its derivatives are considered versatile platform chemicals, crucial for the synthesis of monomers, polymers, fuels, solvents, pharmaceuticals, and more. This transition from traditional petrochemicals to biomass-derived counterparts is seen as a significant step towards sustainable chemical production. The research underlines the potential of HMF to become a primary carbon and hydrogen source in future chemistry, underscoring its role in sustainable development (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalytic Valorization and Catalytic Transformation

The inherent instability of furans like furfural and HMF poses challenges for their synthetic modifications. Biocatalysis offers a solution with high selectivity under mild reaction conditions. The valorization of furans through biocatalytic processes opens new pathways for the development of bioactive molecules and materials, including polymers that are crucial for various industrial applications. Studies have shown the potential of efficient, inexpensive, and recyclable catalysts in converting furfural to cyclopentanones, highlighting the scalability and environmental benefits of such processes (Dutta & Bhat, 2021; Domínguez de María & Guajardo, 2017).

Green Chemistry and Solvent Selection

In the quest for green chemistry, the selection of solvents plays a crucial role in the production of furanic derivatives from sugars. Utilizing environmentally friendly solvents and optimizing reaction conditions can increase the productivity of furan production while minimizing undesired side reactions. This approach not only aligns with the principles of green chemistry but also enhances the efficiency and sustainability of chemical processes involved in the production of furans (Esteban, Vorholt, & Leitner, 2020).

Eigenschaften

IUPAC Name |

(3aR,4R,5R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O5/c1-2-3-4-5-6-8-19(22-10-11-23-19)9-7-14-15-12-18(21)24-17(15)13-16(14)20/h14-17,20H,2-13H2,1H3/t14-,15-,16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVQZEZXTPHWTH-VQHPVUNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC1(OCCO1)CC[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=O)O3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

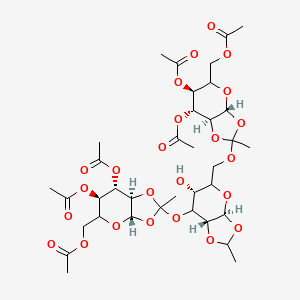

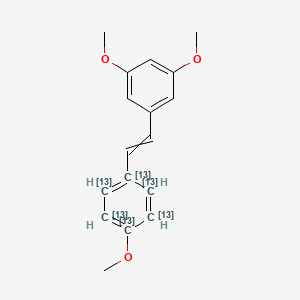

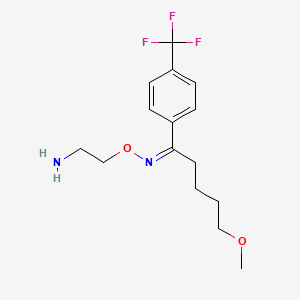

![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)